This compound can be identified through various chemical databases, including DrugBank (DB07269), PubChem (CID 285413), and the RCSB Protein Data Bank. It belongs to the class of organic compounds known as benzyloxycarbonyls, which are often utilized in peptide synthesis and drug development due to their protective group properties in organic chemistry.
The synthesis of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid typically involves several steps, focusing on the formation of the benzyloxycarbonyl group and subsequent coupling reactions.
General Synthesis Method:
Key Parameters:
The molecular structure of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid can be described by its chemical formula , with a molecular weight of approximately 223.23 g/mol.
Structural Features:
CC(C(=O)N(C(=O)O)c1ccccc1O)c(C(=O)N(c1ccccc1)C(=O)O)
.2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid participates in various chemical reactions typical for amino acids and their derivatives:
Technical Details:
The mechanism of action for 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid primarily relates to its role as a substrate or intermediate in biochemical pathways, particularly in peptide synthesis.
Key Mechanistic Insights:
The physical and chemical properties of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 223.23 g/mol |
Physical State | Solid |
Water Solubility | 0.0227 mg/mL |
LogP | 0.01 |
pKa (Strongest Acidic) | 1.53 |
pKa (Strongest Basic) | 9.28 |
Polar Surface Area | 138.95 Ų |
Rotatable Bond Count | 11 |
These properties indicate moderate solubility and potential bioavailability characteristics relevant for drug formulation.
2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid has several scientific applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: